molecular formula C12H13BrN2O2 B12636975 N-(4-bromo-2-methylphenyl)-5-oxoprolinamide CAS No. 1048971-80-7

N-(4-bromo-2-methylphenyl)-5-oxoprolinamide

Cat. No.: B12636975
CAS No.: 1048971-80-7
M. Wt: 297.15 g/mol
InChI Key: SJPFQLCOFGCKOY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-5-oxoprolinamide is a chemical compound with the molecular formula C14H14BrNO2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-5-oxoprolinamide typically involves the reaction of 4-bromo-2-methylaniline with a suitable acylating agent. One common method is the acylation of 4-bromo-2-methylaniline with 5-oxoprolinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-5-oxoprolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-5-oxoprolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The bromine atom and the oxoprolinamide moiety play crucial roles in binding to target proteins or enzymes. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-5-oxoprolinamide is unique due to the presence of the oxoprolinamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

CAS No.

1048971-80-7

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C12H13BrN2O2/c1-7-6-8(13)2-3-9(7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17)

InChI Key

SJPFQLCOFGCKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CCC(=O)N2

Origin of Product

United States

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